molecular formula C11H20N2O3 B8217875 tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate

tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B8217875
M. Wt: 228.29 g/mol
InChI Key: XRGGCKIYCRHBHJ-QMMMGPOBSA-N
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Description

tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is a compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. . The reaction conditions are generally mild, often carried out at room temperature and under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

    Free Amine: Formed after deprotection of the Boc group.

    Reduced Amines: Formed after reduction reactions.

    Oxidized Products: Formed after oxidation reactions.

Scientific Research Applications

tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The protected amine can then undergo various synthetic transformations without interference. Deprotection is achieved under acidic conditions, where the Boc group is cleaved to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is unique due to its spirocyclic structure, which provides additional stability and steric hindrance, making it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.

Properties

IUPAC Name

tert-butyl N-[(5R)-2-oxa-7-azaspiro[3.4]octan-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-12-5-11(8)6-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGGCKIYCRHBHJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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